molecular formula C18H32ClN3O B5485038 N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride

N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride

Cat. No.: B5485038
M. Wt: 341.9 g/mol
InChI Key: OCYKYBFCRZBJAS-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an adamantyl group, a piperazine ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride typically involves multiple steps:

    Formation of the Adamantylmethyl Intermediate: The adamantyl group is introduced through a reaction with a suitable alkylating agent.

    Piperazine Derivatization: The piperazine ring is functionalized with a methyl group, often through alkylation.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride exerts its effects involves interactions with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influencing biochemical pathways to produce desired effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide: Without the hydrochloride group.

    N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)ethanamide: Variation in the acetamide moiety.

Uniqueness

N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O.ClH/c1-20-2-4-21(5-3-20)12-17(22)19-13-18-9-14-6-15(10-18)8-16(7-14)11-18;/h14-16H,2-13H2,1H3,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYKYBFCRZBJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NCC23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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